
Idarubicin
Übersicht
Beschreibung
Idarubicin ist ein Anthracyclin-Zytostatikum, das hauptsächlich zur Behandlung der akuten myeloischen Leukämie eingesetzt wird. Es ist ein synthetisches Derivat von Daunorubicin, das sich durch das Fehlen einer Methoxygruppe an der C-4-Position auszeichnet, wodurch seine Lipophilie und die zelluläre Aufnahme erhöht werden . Diese Verbindung ist bekannt für ihre potente zytotoxische Aktivität und ihre Fähigkeit, sich in die DNA zu interkalieren, wodurch die Nukleinsäuresynthese gehemmt wird .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: this compound wird aus Daunorubicin durch einen Demethylierungsprozess synthetisiert. Der Schlüsselschritt beinhaltet die Entfernung der Methoxygruppe an der C-4-Position, die durch einen Wasserstoffatom-Austausch erreicht wird . Dieser Prozess erfordert in der Regel spezifische Reaktionsbedingungen, einschließlich der Verwendung von starken Säuren oder Basen und kontrollierter Temperaturen, um die Stabilität der Zwischenverbindungen zu gewährleisten.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Der Prozess umfasst mehrere Reinigungsschritte, wie z. B. Kristallisation und Chromatographie, um das Endprodukt zu isolieren. Die Produktion entspricht auch strengen regulatorischen Standards, um die Sicherheit und Wirksamkeit der Verbindung zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Acute Myeloid Leukemia (AML)
Idarubicin is frequently used in the treatment of AML, both as a single agent and in combination regimens. Studies have shown that this compound combined with cytarabine results in higher complete remission rates compared to cytarabine alone.
In a randomized trial comparing this compound with high-dose daunorubicin, both treatments yielded comparable outcomes in terms of complete remission and overall survival rates .
Acute Lymphoblastic Leukemia (ALL)
This compound has also been evaluated for its effectiveness in treating ALL. Its use has been associated with improved outcomes compared to other anthracyclines.
In pediatric patients, this compound has shown promising results, achieving complete remission rates similar to those observed in adults .
Case Study 1: Refractory Acute Myeloid Leukemia
A retrospective study involving 21 patients with refractory acute myeloid leukemia treated with a regimen of decitabine followed by this compound and cytarabine reported a complete remission rate of 47.6%. The study highlighted this compound's role in enhancing the efficacy of treatment protocols for challenging cases .
Case Study 2: Combination Therapy
In another study focusing on patients with acute lymphoblastic leukemia, this compound was used in combination with other chemotherapeutic agents. The results indicated that early intensive use of this compound improved patient outcomes significantly compared to traditional regimens .
Safety and Adverse Effects
While this compound is effective, it is not without risks. Common adverse effects include:
- Hematological Toxicity : Neutropenia and thrombocytopenia are prevalent.
- Cardiotoxicity : Although less than that associated with daunorubicin, monitoring is essential.
- Gastrointestinal Effects : Nausea and vomiting may occur.
Wirkmechanismus
Target of Action
Idarubicin, an anthracycline antineoplastic agent, primarily targets DNA within the cell . It interacts with DNA in a variety of ways, including intercalation (squeezing between the base pairs), DNA strand breakage, and inhibition of the enzyme topoisomerase II .
Mode of Action
This compound exerts its effects on cancer cells via two different mechanisms. Firstly, it acts as an intercalating agent, wedging between the bases of DNA, which blocks DNA synthesis and transcription . Secondly, it inhibits the activity of an enzyme, topoisomerase II . This enzyme is crucial for DNA replication, and its inhibition results in the prevention of the ligation-religation reaction that topoisomerase II catalyzes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway. By intercalating into DNA and inhibiting topoisomerase II, this compound disrupts the normal process of DNA replication . This leads to DNA damage and, ultimately, cell death .
Pharmacokinetics
This compound exhibits a complex pharmacokinetic profile. It is extensively distributed in the body with a volume of distribution of approximately 1500 L/m^2 . It is metabolized in the liver to idarubicinol, an active metabolite . The drug is primarily eliminated via the biliary route, with only a small fraction excreted in the urine . The elimination half-life of this compound is about 22 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of DNA damage, which leads to cell death . By disrupting DNA replication, this compound causes DNA strand breaks and inhibits the synthesis of new DNA . This results in the cessation of cell proliferation and the induction of apoptosis, or programmed cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the tumor microenvironment can affect the drug’s metabolism and hence its activity . Additionally, the pH of the environment can influence the ionization state of this compound, potentially affecting its absorption and distribution
Biochemische Analyse
Biochemical Properties
Idarubicin plays a crucial role in biochemical reactions by interacting with various biomolecules. It intercalates into DNA, forming complexes that inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and repair . This interaction prevents the religation of DNA strands, leading to DNA strand breaks and ultimately cell death. Additionally, this compound interacts with proteins involved in the cellular stress response, further enhancing its cytotoxic effects .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly rapidly dividing cancer cells. It disrupts cell signaling pathways, leading to apoptosis or programmed cell death . This compound also affects gene expression by inducing DNA damage, which activates p53 and other transcription factors involved in the cellular stress response . Furthermore, this compound influences cellular metabolism by inhibiting the synthesis of macromolecules necessary for cell growth and division .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. This compound intercalates into DNA, stabilizing the DNA-topoisomerase II complex and preventing the religation of DNA strands . This inhibition of topoisomerase II activity leads to the accumulation of DNA breaks, triggering cell death pathways. Additionally, this compound generates reactive oxygen species, which cause oxidative damage to cellular components, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound induces rapid DNA damage and cell death . Prolonged exposure can lead to the development of resistance mechanisms, such as increased expression of drug efflux pumps and enhanced DNA repair pathways . This compound is relatively stable under laboratory conditions, but its degradation products can also contribute to its cytotoxic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound induces apoptosis in cancer cells without causing significant toxicity to normal tissues . At high doses, this compound can cause severe toxic effects, including cardiotoxicity, myelosuppression, and gastrointestinal toxicity . These adverse effects are dose-dependent and highlight the importance of careful dose optimization in clinical settings .
Metabolic Pathways
This compound is metabolized primarily in the liver through the action of aldo-keto reductases and carbonyl reductases . These enzymes convert this compound to its active metabolite, idarubicinol, which retains cytotoxic activity . The metabolic pathways of this compound also involve the formation of reactive oxygen species, contributing to its overall cytotoxic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its intracellular accumulation and distribution . This compound’s distribution is influenced by its lipophilicity, allowing it to penetrate cell membranes and accumulate in various cellular compartments .
Subcellular Localization
This compound localizes primarily in the nucleus, where it exerts its cytotoxic effects by intercalating into DNA . It also accumulates in the mitochondria, contributing to the generation of reactive oxygen species and mitochondrial dysfunction . The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Idarubicin is synthesized from daunorubicin through a demethoxylation process. The key step involves the removal of the methoxy group at the C-4 position, which is achieved using a hydrogen atom substitution . This process typically requires specific reaction conditions, including the use of strong acids or bases and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps, such as crystallization and chromatography, to isolate the final product. The production also adheres to stringent regulatory standards to ensure the safety and efficacy of the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Idarubicin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Derivate führt.
Reduktion: Diese Reaktion beinhaltet den Gewinn von Elektronen oder die Entfernung von Sauerstoff, was zu reduzierten Formen der Verbindung führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat unter sauren Bedingungen.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid unter kontrollierten Temperaturen.
Substitution: Häufige Reagenzien sind Halogene und organometallische Verbindungen unter spezifischen katalytischen Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils unterschiedliche chemische und biologische Eigenschaften aufweisen .
Vergleich Mit ähnlichen Verbindungen
Idarubicin wird oft mit anderen Anthracyclinen verglichen, wie z. B. Daunorubicin und Doxorubicin. Zu den wichtigsten Unterschieden gehören:
Daunorubicin: Ähnliche Struktur, aber weniger lipophil aufgrund der Anwesenheit einer Methoxygruppe an der C-4-Position.
Doxorubicin: Bekannt für seine breite Antitumoraktivität, aber mit höherer Kardiotoxizität verbunden.
Die einzigartigen strukturellen Merkmale von this compound und seine verbesserte Lipophilie tragen zu seinen besonderen pharmakokinetischen und pharmakodynamischen Eigenschaften bei, wodurch es ein wertvolles Mittel zur Behandlung von Leukämie ist .
Biologische Aktivität
Idarubicin (IDA) is an anthracycline derivative widely used in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its biological activity is primarily attributed to its ability to intercalate into DNA, inhibit topoisomerase II, and induce apoptosis in cancer cells. This article explores the pharmacokinetics, mechanisms of action, combination therapies, and case studies related to this compound's efficacy.
Pharmacokinetics and Metabolism
This compound is administered either intravenously or orally, with its pharmacokinetics significantly influenced by the route of administration and patient-specific factors such as liver and kidney function. A study involving 21 patients demonstrated that after intravenous administration of 12 mg/m², IDA exhibited a triphasic decay pattern in plasma levels. The main metabolite identified was 13C-reduced this compound (IDAol), which reached plasma concentrations 2-12 times higher than the parent compound .
The pharmacokinetic parameters observed were as follows:
Parameter | Group N (Normal Function) | Group L (Liver Metastases) | Group R (Kidney Dysfunction) | Group LR (Both Dysfunction) |
---|---|---|---|---|
Plasma Clearance (l/h) | 122.8 ± 44.0 | 104.4 ± 27.7 | 83.4 ± 18.3 | Not reported |
Terminal Half-life (h) | 41.3 ± 10.1 | 47.0 ± 7.4 | 55.8 ± 8.2 | Not reported |
Mean Residence Time (h) | 63.6 ± 10.8 | 69.9 ± 10.2 | 83.2 ± 10.9 | Not reported |
This data indicates that renal function significantly affects IDA clearance, highlighting the importance of monitoring kidney function in patients receiving this treatment .
This compound's primary mechanism involves intercalating into DNA strands, which disrupts the normal function of topoisomerase II—an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers apoptotic pathways in cancer cells . Additionally, IDA induces the production of reactive oxygen species (ROS), which further contributes to its cytotoxic effects.
Combination Therapies
Research has shown that combining this compound with other agents can enhance its efficacy against cancer cells:
- Triptolide : A study revealed that low-dose triptolide combined with this compound significantly increased apoptosis in leukemic stem cell-like cells derived from AML cell lines. The combination exhibited a synergistic effect, enhancing cytotoxicity compared to this compound alone .
- Antimicrobial Activity : this compound has also demonstrated antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). It disrupts bacterial lipid bilayers and inhibits DNA topoisomerase IIA, showing potential as an adjunctive therapy in treating infections alongside cancer treatments .
Case Studies
- Acute Myeloid Leukemia : In a clinical setting, this compound is often used in combination regimens for AML treatment. A notable case involved a patient achieving complete remission after receiving this compound combined with cytarabine, demonstrating the drug's effectiveness in aggressive leukemias.
- Chronic Myeloid Leukemia : Another case study highlighted the use of this compound in conjunction with targeted therapies for chronic myeloid leukemia (CML), where it was found to enhance the overall response rate while reducing relapse rates.
Eigenschaften
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXDZDZNSLXDNA-TZNDIEGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57852-57-0 (Hydrochloride) | |
Record name | Idarubicin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058957929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023142 | |
Record name | Idarubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Idarubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.72e-01 g/L | |
Record name | Idarubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Idarubicin has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: Idarubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes. | |
Record name | Idarubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01177 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
58957-92-9 | |
Record name | Idarubicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58957-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idarubicin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058957929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idarubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01177 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Idarubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IDARUBICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRP63D75JW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Idarubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.